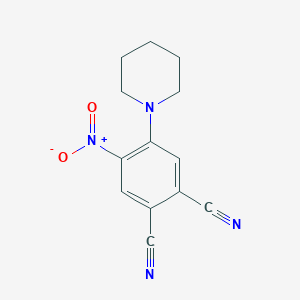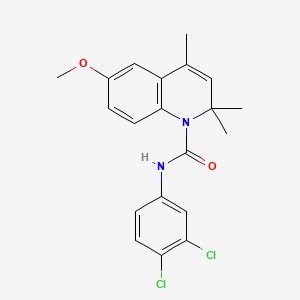
3-(Morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-NITROBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring, a carbothioyl group, and a nitrobenzoate moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-NITROBENZOATE typically involves multiple steps, starting with the preparation of the morpholine-4-carbothioyl chloride. This intermediate is then reacted with 3-nitrobenzoic acid in the presence of a base such as triethylamine to form the final product. The reaction conditions often require a solvent like dichloromethane and are carried out at room temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-NITROBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the carbothioyl group is replaced by other nucleophiles.
Hydrolysis: The ester bond in the nitrobenzoate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-AMINOBENZOATE.
Substitution: Various substituted morpholine derivatives.
Hydrolysis: 3-(MORPHOLINE-4-CARBOTHIOYL)PHENOL and 3-NITROBENZOIC ACID.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .
Biology
In biological research, 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-NITROBENZOATE is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its unique reactivity makes it suitable for the synthesis of high-value products.
Mecanismo De Acción
The mechanism of action of 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-NITROBENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes, inhibiting their activity. The morpholine ring can also participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-CHLORO-3-NITROBENZOATE
- 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE
Uniqueness
What sets 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-NITROBENZOATE apart from similar compounds is its unique combination of functional groups. The presence of both a nitro group and a morpholine ring allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C18H16N2O5S |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
[3-(morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C18H16N2O5S/c21-18(14-4-1-5-15(11-14)20(22)23)25-16-6-2-3-13(12-16)17(26)19-7-9-24-10-8-19/h1-6,11-12H,7-10H2 |
Clave InChI |
QZIWAMKUNUXLPB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=S)C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11662017.png)
![2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11662019.png)
![5-amino-3-{(Z)-1-cyano-2-[5-(2-fluorophenyl)furan-2-yl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11662032.png)


![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662046.png)
![1-(4-fluorophenyl)-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11662049.png)
![(Z)-methyl 4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzoate](/img/structure/B11662054.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11662063.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11662069.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11662077.png)
![methyl 2-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11662080.png)
![2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11662088.png)

